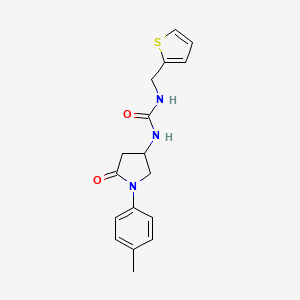![molecular formula C17H16BrNO4 B2725377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide CAS No. 1421530-63-3](/img/structure/B2725377.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many bioactive compounds . The benzodioxole group is known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques help in determining the functional groups, electronic transitions, and the charge transition of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been studied. For instance, one study reported that the compound obeys Lipinski’s rule of five and has good bioactive scores . Another study reported the third-order nonlinear refractive index and nonlinear absorption coefficient of a similar compound .Applications De Recherche Scientifique
Antipsychotic Agents Development
Research on similar compounds has been focused on synthesizing and evaluating the antidopaminergic properties of benzamides, which are considered potential antipsychotic agents. These studies often aim to identify compounds with high potency and selectivity for dopamine D-2 receptors, which are crucial for mediating antipsychotic effects. The development of these compounds, such as the synthesis of various benzamide derivatives, seeks to optimize their therapeutic profiles and minimize side effects associated with traditional antipsychotic medications (Högberg et al., 1990).
Histone Deacetylase Inhibitors
Another area of application involves the design and synthesis of benzamide derivatives as histone deacetylase inhibitors (HDACi). These compounds are evaluated for their ability to modulate epigenetic mechanisms, which play a significant role in cancer progression and other diseases. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells, offering a potential therapeutic strategy for treating malignancies (Jiao et al., 2009).
Cancer Research
Benzamide derivatives have been synthesized and screened for their antiproliferative and cytotoxic activities in various cancer cell lines. This research is geared towards discovering novel compounds that can effectively reduce cancer cell proliferation and induce apoptosis, thereby contributing to cancer therapy. Some compounds have shown promising activity against melanoma and other cancer types, highlighting their potential as therapeutic agents (Imramovský et al., 2013).
Antioxidant Agents
The exploration of benzamide derivatives as antioxidant agents also constitutes a significant area of research. These studies aim to assess the antioxidant capacity of various benzamide compounds, which may contribute to protective mechanisms against oxidative stress-related diseases. By evaluating their efficacy through assays, researchers can identify potential antioxidant compounds for further development and application in disease prevention and treatment (Perin et al., 2018).
Antibacterial Activity
Investigations into the antibacterial properties of benzamide derivatives against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), represent another application. These studies are crucial for addressing the growing issue of antibiotic resistance by developing new antibacterial agents capable of effectively combating resistant pathogens (Zadrazilova et al., 2015).
Orientations Futures
The future directions for the study of compounds similar to “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide” could involve further exploration of their biological activities, synthesis methods, and potential applications. For instance, one study suggested that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists . Another study suggested that these compounds could be used for the significant detection of carcinogenic heavy metal ions .
Mécanisme D'action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of this compound with TIR1 enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes . This results in the promotion of root growth.
Pharmacokinetics
It’s worth noting that the compound obeys lipinski’s rule of five, which suggests good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of auxin response reporter’s transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQLIMTONZFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
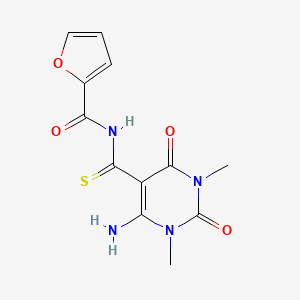
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
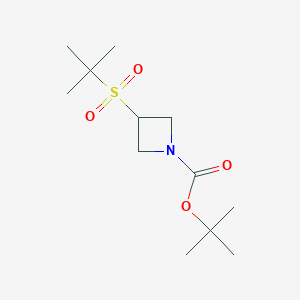
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
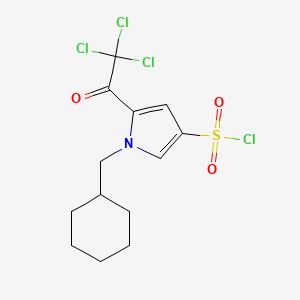
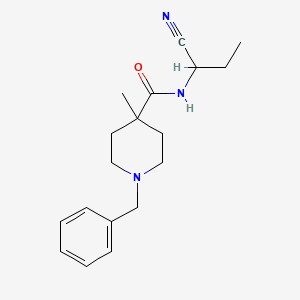
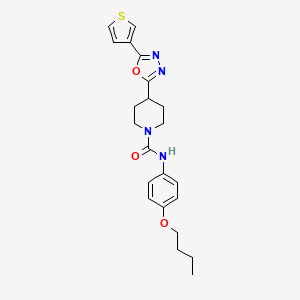
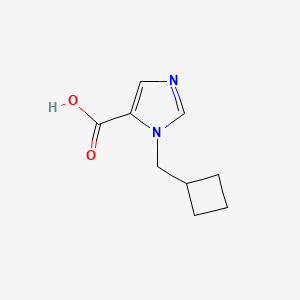
![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)
